BenchChemオンラインストアへようこそ!

5-(6-Aminopurin-9-yl)pentanoic acid

Adenylyl Cyclase 5 P-site inhibitor Cardioprotection

5-(6-Aminopurin-9-yl)pentanoic acid (CAS 90973-36-7) is an N9-substituted adenine derivative featuring a pentanoic acid linker at the 9-position of the purine ring. This compound belongs to the class of P-site inhibitors that target adenylyl cyclase (AC) enzymes, with its hydroxamic acid derivative showing selective inhibition of the type 5 isoform (AC5).

Molecular Formula C10H13N5O2
Molecular Weight 235.24 g/mol
CAS No. 90973-36-7
Cat. No. B3058674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-Aminopurin-9-yl)pentanoic acid
CAS90973-36-7
Molecular FormulaC10H13N5O2
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)CCCCC(=O)O)N
InChIInChI=1S/C10H13N5O2/c11-9-8-10(13-5-12-9)15(6-14-8)4-2-1-3-7(16)17/h5-6H,1-4H2,(H,16,17)(H2,11,12,13)
InChIKeyHJJJCCCOQLLMQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(6-Aminopurin-9-yl)pentanoic Acid (CAS 90973-36-7): A Selective Adenylyl Cyclase 5 Inhibitor Scaffold for Cardiac and Neurological Research


5-(6-Aminopurin-9-yl)pentanoic acid (CAS 90973-36-7) is an N9-substituted adenine derivative featuring a pentanoic acid linker at the 9-position of the purine ring [1]. This compound belongs to the class of P-site inhibitors that target adenylyl cyclase (AC) enzymes, with its hydroxamic acid derivative showing selective inhibition of the type 5 isoform (AC5) [2]. With a molecular weight of 235.24 g/mol, XLogP3 of 0.2, and topological polar surface area of 107 Ų, it presents physicochemical properties distinct from nucleoside-based AC inhibitors [1].

Why Adenine Derivatives Cannot Be Interchanged: Linker Length Dictates AC5 Isoform Selectivity


The adenylyl cyclase P-site binding pocket imposes strict steric and electronic constraints on inhibitor design. Variation in the N9-linker length alters both binding affinity and isoform selectivity. For example, a propylamino-acetic acid analog (3-carbon linker) shows an IC50 of 200,000 nM against AC5, representing a >26-fold loss in potency compared to the pentanoic acid derivative [1]. This demonstrates that simply substituting a shorter-chain adenine analog fails to achieve the critical spacing required for simultaneous purine recognition and metal coordination in the AC5 active site.

5-(6-Aminopurin-9-yl)pentanoic Acid: Quantitative Differentiation Against Closest AC5 P-Site Inhibitors


AC5 Inhibition Potency of the Hydroxamic Acid Derivative vs. Classical P-Site Inhibitors

The hydroxamic acid derivative of 5-(6-aminopurin-9-yl)pentanoic acid inhibits recombinant human AC5 with an IC50 of 7,600 nM in HEK293 cells [1]. This potency positions it between the widely used P-site inhibitor 2',5'-dideoxyadenosine (IC50 = 3,000 nM) [2] and the substantially less potent propylamino-acetic acid analog (IC50 = 200,000 nM) [3]. The compound is significantly less potent than SQ22536 (IC50 = 1,400–2,000 nM against AC5) , but retains the unique advantage of a free carboxylic acid precursor for late-stage diversification.

Adenylyl Cyclase 5 P-site inhibitor Cardioprotection

Linker Length-Activity Relationship: Pentanoic Acid Spacer Optimizes P-Site Binding Geometry

Systematic variation of the acyclic linker length in hydroxamate-based AC inhibitors reveals a pronounced optimum at the 5‑carbon pentanoic acid chain . The 3‑carbon analog displays a >26-fold reduction in AC5 inhibitory activity, while the 7‑carbon analog shows diminished potency due to entropic penalties without compensatory binding gains [1]. This parabolic SAR profile establishes the pentanoic acid spacer as uniquely suited to span the distance between the adenine-recognition P-site and the catalytic metal-ion center, a geometric requirement that shorter or longer linkers fail to satisfy.

Structure-activity relationship linker optimization adenine derivatives

Physicochemical Differentiation: Carboxylic Acid Handle Enables Bioconjugation and Prodrug Strategies Unavailable in Nucleoside Analogs

Unlike ribose-containing AC5 inhibitors such as 2',5'-dideoxyadenosine and SQ22536, 5-(6-aminopurin-9-yl)pentanoic acid possesses a terminal carboxylic acid group (pKa ≈ 4.8) that permits facile amide coupling, esterification, and hydroxamic acid formation under mild conditions . This functional handle is completely absent in the standard nucleoside-based P-site inhibitors [1]. The carboxylic acid also imparts a lower computed XLogP3 of 0.2 compared to adenine (XLogP3 = 0.7) and 2',5'-dideoxyadenosine (estimated XLogP3 > 0.5), reflecting enhanced aqueous solubility for in vitro assay compatibility [2].

Bioconjugation prodrug design chemical biology

5-(6-Aminopurin-9-yl)pentanoic Acid: Optimal Research and Procurement Application Scenarios


Selective AC5 Inhibitor Development for Cardioprotection Research

Based on the demonstrated AC5 inhibitory activity of the hydroxamic acid derivative (IC50 = 7.6 µM) and the optimal 5‑carbon linker geometry for P-site binding , this scaffold is ideally suited for structure-based optimization campaigns targeting AC5 for cardioprotection. Type 5 adenylyl cyclase is the major cardiac isoform, and its direct inhibition prevents myocardial apoptosis without functional deterioration [1]. The free carboxylic acid serves as a versatile synthetic handle for generating focused libraries of amide, ester, and hydroxamic acid analogs for SAR exploration [2].

Chemical Probe Synthesis for AC Isoform Selectivity Profiling

The unique combination of a purine P-site recognition element, an optimal-length acyclic linker, and a terminal carboxylic acid conjugation handle makes this compound a privileged starting material for synthesizing activity-based probes or affinity reagents . Unlike nucleoside-based AC inhibitors (2',5'-ddAdo, SQ22536), the carboxylic acid permits direct biotinylation or fluorophore conjugation without ribose hydroxyl protection/deprotection steps, simplifying probe synthesis [1]. These probes enable biochemical profiling of AC isoform selectivity across the nine mammalian transmembrane AC isoforms [2].

NCI-60 Anticancer Screening and Hypolipidemic Agent Discovery

The compound has been submitted to the NCI-60 cancer cell line panel under NSC number NSC75749, with ChEMBL reporting 64 bioactivity data points including GI50, AC50, and IC50 measurements . Adenine derivatives with intact purine structures have demonstrated hypolipidemic activity in rodent models, lowering serum triglycerides and cholesterol [1]. The 5-carbon linker scaffold, combined with the carboxylic acid's ability to form salts for improved oral bioavailability, positions this compound as a viable starting point for dual anticancer and hypolipidemic lead optimization [2].

Quote Request

Request a Quote for 5-(6-Aminopurin-9-yl)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.